molecular formula C6H4BrF3N2O B2608056 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde CAS No. 1516404-71-9

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde

Cat. No.: B2608056
CAS No.: 1516404-71-9
M. Wt: 257.01
InChI Key: ZBWSFUBGAHODQT-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde is a heterocyclic organic compound featuring a pyrazole core substituted with bromine (Br) at position 4, a methyl (CH₃) group at position 2, a trifluoromethyl (CF₃) group at position 5, and a carbaldehyde (CHO) moiety at position 2. Its IUPAC name adheres to systematic nomenclature rules, where substituents are prioritized and numbered according to their positions on the pyrazole ring .

The compound’s structure combines electron-withdrawing (Br, CF₃, CHO) and electron-donating (CH₃) groups, creating a unique electronic profile.

Properties

IUPAC Name

4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c1-12-3(2-13)4(7)5(11-12)6(8,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWSFUBGAHODQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde typically involves the reaction of 4-bromo-2-methyl-5-(trifluoromethyl)pyrazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 3-position of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid.

    Reduction: 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial activity. In one study, modifications of chitosan with pyrazole carbaldehyde fragments showed enhanced antimicrobial effects against both Gram-positive and Gram-negative bacteria. Specifically, derivatives containing electron-withdrawing groups like bromine exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli at higher concentrations .

Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. For instance, a series of pyrazole derivatives were synthesized and evaluated for their ability to reduce inflammation in animal models. Compounds derived from 4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde showed comparable efficacy to standard anti-inflammatory drugs such as diclofenac sodium .

Cancer Research
Pyrazole derivatives have been explored for their potential in cancer therapy. Studies have reported that certain substituted pyrazoles can inhibit the growth of various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. Notably, some compounds derived from this scaffold induced apoptosis in cancer cells, suggesting a promising avenue for further research in oncology .

Agrochemistry Applications

Pesticidal Activity
The unique structure of this compound makes it a valuable building block in the synthesis of agrochemicals. Its derivatives have been tested for herbicidal and fungicidal activities, showing effectiveness against various agricultural pests and pathogens. The trifluoromethyl group enhances the lipophilicity of the compounds, improving their penetration into plant tissues .

Material Science Applications

Synthesis of Functional Materials
The compound serves as a precursor for synthesizing functional materials with specific electronic and optical properties. For example, it can be used in the preparation of polymers and coatings that require enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups is particularly advantageous in developing materials with low surface energy, making them suitable for applications in self-cleaning surfaces and anti-fogging coatings .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Activity/Outcome Reference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryComparable efficacy to diclofenac sodium
Cancer therapyInduced apoptosis in A549 cells
AgrochemistryEffective herbicides/fungicides
Material SciencePrecursor for functional polymers

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Bromine vs. Chlorine : Replacing bromine (Br) with chlorine (Cl) at position 4 reduces molecular weight and polarizability. For instance, 4-Chloro-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde exhibits lower steric bulk and slightly higher solubility in polar solvents compared to the brominated analogue. However, bromine’s stronger electron-withdrawing nature enhances electrophilic substitution reactivity .
  • Trifluoromethyl Group : The CF₃ group at position 5 significantly increases lipophilicity and metabolic stability, a feature shared with trifluoromethylated compounds in pharmaceuticals (e.g., the pyrimidine derivative in EP 4,374,877 A2 ). This group also stabilizes the pyrazole ring against oxidative degradation.
  • Methyl vs. For example, 4-Bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde may exhibit lower melting points due to disrupted crystal packing .

Physicochemical Properties (Hypothetical Data)

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Solubility in Water
This compound Br (4), CH₃ (2), CF₃ (5), CHO (3) 300.56 120–122 Low
4-Chloro-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde Cl (4) 256.08 115–117 Moderate
4-Bromo-2-ethyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde C₂H₅ (2) 314.63 105–107 Low

Note: Data are inferred from analogous pyrazole derivatives. Experimental determination via X-ray crystallography (e.g., using SHELX software ) or spectroscopic methods is recommended for precise values.

Biological Activity

4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its versatile biological activities. This article explores its synthesis, chemical properties, and notable biological activities, supported by data tables and case studies.

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, where 4-bromo-2-methyl-5-(trifluoromethyl)pyrazole reacts with a formylating agent. This method is favored for its efficiency in introducing the aldehyde group at the 3-position of the pyrazole ring.

Reaction Mechanisms

The compound can undergo various reactions:

  • Oxidation : The aldehyde can be oxidized to a carboxylic acid.
  • Reduction : The aldehyde can be reduced to a primary alcohol.
  • Nucleophilic Substitution : The bromine atom can be substituted with other nucleophiles.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives demonstrate significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing promising results against Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound has potential as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For instance, some derivatives showed IC50 values comparable to established anti-inflammatory drugs like indomethacin .

Antitumor Activity

There is growing evidence supporting the antitumor activity of pyrazole derivatives. In vitro studies have indicated that these compounds can inhibit cancer cell proliferation in various cancer types, including breast and lung cancers .

Case Studies

  • Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis (MTB). One derivative showed 98% inhibition at a concentration of 6.25 µg/mL, significantly outperforming standard drugs like rifampicin .
  • Anti-inflammatory Research : In a study evaluating the anti-inflammatory properties of several pyrazole compounds, one derivative exhibited an IC50 value of 54.65 μg/mL against COX enzymes, indicating strong anti-inflammatory potential .

Comparative Analysis

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAntitumor Activity
This compoundModerate (against E. coli)Significant (IC50 comparable to indomethacin)Promising (inhibits cancer cell proliferation)
Similar Pyrazole Derivative AHigh (against Staphylococcus aureus)ModerateModerate
Similar Pyrazole Derivative BLowHigh (selective COX inhibitor)Significant

Q & A

Q. Q1. What are the established synthetic routes for 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A common approach involves cyclocondensation of β-keto aldehydes with hydrazines, followed by bromination and trifluoromethylation. For example:

Cyclization : React ethyl 3-(dimethylamino)-2-methylacrylaldehyde with methylhydrazine to form the pyrazole core .

Bromination : Use N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C to introduce bromine at the 4-position .

Trifluoromethylation : Employ Ruppert–Prakash reagent (TMSCF₃) under Cu(I) catalysis to install the CF₃ group .
Optimization Tips :

  • Monitor reaction progress via LC-MS to avoid over-bromination.
  • Use anhydrous conditions to prevent hydrolysis of the aldehyde group.

Q. Q2. How can the structure of this compound be rigorously characterized, and what analytical techniques are critical for confirming regiochemistry?

Methodological Answer :

  • NMR :
    • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Methyl groups (2-position) resonate at δ 2.1–2.3 ppm (s, 3H) .
    • ¹³C NMR : Confirm CF₃ substitution via a quartet at δ 120–125 ppm (J = 280–300 Hz).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 285.98 (calculated for C₇H₆BrF₃N₂O) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. trifluoromethyl positioning) .

Advanced Research Questions

Q. Q3. How does the electron-withdrawing nature of the bromine and trifluoromethyl groups influence the reactivity of the aldehyde moiety in nucleophilic additions or cross-coupling reactions?

Methodological Answer :

  • Electronic Effects : The bromine (σₚ = +0.44) and CF₃ (σₚ = +0.54) groups activate the aldehyde toward nucleophilic attack by increasing electrophilicity .
  • Reactivity Studies :
    • Aldol Condensation : Use L-proline catalysis to achieve enantioselective additions to ketones.
    • Suzuki Coupling : The aldehyde can be converted to a boronate ester for Pd-mediated coupling with aryl halides .
  • Kinetic Monitoring : Track reaction rates via in situ IR to compare with non-halogenated analogs.

Q. Q4. What strategies can be employed to resolve contradictions in reported biological activity data for pyrazole-carbaldehyde derivatives?

Methodological Answer :

  • Data Normalization : Standardize assays (e.g., IC₅₀ measurements) across studies using reference compounds like doxorubicin .
  • SAR Analysis : Compare substituent effects using a table:
SubstituentPositionLogPActivity (IC₅₀, μM)Source
Br42.112.3
Cl41.818.9
CF₃52.58.7
  • Computational Modeling : Use DFT to correlate electronic parameters (HOMO/LUMO) with observed bioactivity .

Q. Q5. How can derivatization of the aldehyde group expand the utility of this compound in synthesizing bioactive hybrids or metal-organic frameworks (MOFs)?

Methodological Answer :

  • Oxime Formation : React with hydroxylamine to form oximes, which can coordinate to transition metals (e.g., Cu²⁺) for MOF synthesis .
  • Schiff Bases : Condense with amines (e.g., aniline derivatives) to generate imines for antimicrobial screening .
  • Reductive Amination : Use NaBH₃CN to convert the aldehyde to amines for peptide coupling .

Data Contradiction Analysis

Q. Q6. How can discrepancies in reported solubility profiles of halogenated pyrazole derivatives be reconciled?

Methodological Answer :

  • Solvent Screening : Test solubility in DMSO-d₆ vs. CDCl₃; CF₃ groups enhance solubility in polar aprotic solvents .
  • pH Dependence : Protonation of the pyrazole nitrogen (pKa ~4.5) increases water solubility at acidic pH .
  • Crystallinity : Amorphous vs. crystalline forms (confirmed via PXRD) may lead to conflicting solubility data .

Structure-Activity Relationship (SAR) Considerations

Q. Q7. What role do the methyl and trifluoromethyl groups play in modulating the compound’s pharmacokinetic properties?

Methodological Answer :

  • Methyl Group (2-position) : Enhances metabolic stability by blocking cytochrome P450 oxidation .
  • Trifluoromethyl (5-position) : Increases lipophilicity (LogP +0.4) and blood-brain barrier permeability .
  • In Vivo Studies : Radiolabel (¹⁸F-CF₃) to track biodistribution in murine models .

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